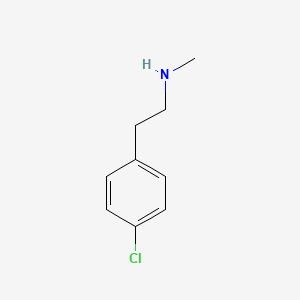

N-Methyl 4-chlorophenethylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-chlorophenyl)-N-methylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN/c1-11-7-6-8-2-4-9(10)5-3-8/h2-5,11H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCSUCPDSYSXLEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40544519 | |

| Record name | 2-(4-Chlorophenyl)-N-methylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40544519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38171-31-2 | |

| Record name | 2-(4-Chlorophenyl)-N-methylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40544519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Predicted biological targets of N-Methyl-4-chlorophenethylamine

An In-Depth Technical Guide to the Predicted Biological Targets of N-Methyl-4-chlorophenethylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl-4-chlorophenethylamine (NM-4-CPEA) is a substituted phenethylamine and a structural analog of para-chloroamphetamine (PCA), a known neurotoxic agent.[1][2][3] Due to its structural similarities to compounds with known psychoactive and neurotoxic effects, the identification of its biological targets is of paramount importance for both understanding its potential pharmacological profile and assessing its toxicological risks. This guide provides a comprehensive overview of the predicted biological targets of NM-4-CPEA, employing a combination of in silico predictive methodologies and established in vitro validation protocols. As a Senior Application Scientist, this document is structured to provide not only procedural steps but also the underlying scientific rationale, ensuring a self-validating and authoritative resource for researchers in pharmacology and drug development.

Introduction: The Rationale for Target Prediction of N-Methyl-4-chlorophenethylamine

The substituted amphetamine class of compounds encompasses a wide range of pharmacological activities, including stimulant, empathogenic, and hallucinogenic effects.[4] The biological activity of these compounds is largely dictated by their interactions with monoamine neurotransmitter systems. Given that NM-4-CPEA is an N-methylated and para-chlorinated derivative of phenethylamine, its primary molecular targets are predicted to be the monoamine transporters: the serotonin transporter (SERT), the dopamine transporter (DAT), and the norepinephrine transporter (NET).[1][2] Furthermore, the trace amine-associated receptor 1 (TAAR1), a G protein-coupled receptor activated by endogenous trace amines and structurally related amphetamines, is another highly probable target.[5][6][7]

The para-chloro substitution on the phenyl ring is known to significantly increase a compound's potency at SERT.[8] Therefore, it is hypothesized that NM-4-CPEA will exhibit a pronounced interaction with the serotonin transporter. The N-methylation may further modulate its affinity and selectivity for the various monoamine transporters.

This guide will first detail the computational prediction of these interactions through molecular docking and then outline the in vitro experimental protocols necessary to validate these predictions and functionally characterize the activity of NM-4-CPEA at its putative targets.

In Silico Prediction of Biological Targets

Computer-aided or in silico methods are indispensable in the early stages of drug discovery and toxicology for identifying potential biological targets, thereby reducing experimental costs and timelines.[9][10][11] Molecular docking, a prominent in silico technique, predicts the preferred orientation of a ligand when bound to a receptor and estimates the strength of the interaction, often expressed as a binding energy or dock score.[12][13][14]

Molecular Docking Workflow

The following workflow outlines the steps for predicting the binding of NM-4-CPEA to its putative targets.

Caption: A generalized workflow for molecular docking studies.

Detailed Protocol: Molecular Docking of NM-4-CPEA

This protocol provides a step-by-step guide for performing a molecular docking study of NM-4-CPEA against SERT, DAT, NET, and TAAR1.

I. Preparation of the Ligand (NM-4-CPEA):

-

Obtain Ligand Structure: Draw the 2D structure of N-Methyl-4-chlorophenethylamine using a chemical drawing software (e.g., ChemDraw, MarvinSketch) and save it in a suitable format (e.g., MOL, SDF).

-

3D Conversion and Energy Minimization: Convert the 2D structure to a 3D structure using a molecular modeling software (e.g., Avogadro, PyMOL). Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

-

Save in PDBQT format: Convert the energy-minimized 3D structure to the PDBQT format, which includes atomic charges and torsional degrees of freedom, using a tool like AutoDockTools.

II. Preparation of the Receptors:

-

Acquire Protein Structures: Download the 3D crystal structures of human SERT, DAT, NET, and TAAR1 from the Protein Data Bank (PDB). If experimental structures are unavailable, homology models can be used.

-

Clean the Protein Structure: Remove water molecules, co-crystallized ligands, and any other non-essential molecules from the PDB file.

-

Add Hydrogens and Assign Charges: Add polar hydrogens to the protein structure and assign appropriate atomic charges (e.g., Gasteiger charges) using software like AutoDockTools.

-

Define the Binding Site: Identify the binding pocket of the receptor. This can be based on the location of the co-crystallized ligand in the original PDB file or through binding site prediction algorithms.

-

Generate Grid Box: Define a grid box that encompasses the entire binding site. The grid box defines the search space for the docking simulation.

III. Molecular Docking Simulation:

-

Perform Docking: Use a molecular docking program (e.g., AutoDock Vina, Glide) to dock the prepared NM-4-CPEA ligand into the prepared receptor grid.

-

Analyze Docking Poses: The docking program will generate multiple binding poses for the ligand. Analyze these poses based on their predicted binding affinities (docking scores) and their interactions with the receptor's amino acid residues.

IV. Analysis of Results:

-

Identify Best Pose: The pose with the lowest binding energy is typically considered the most favorable.

-

Visualize Interactions: Use a molecular visualization tool (e.g., PyMOL, VMD) to visualize the interactions between NM-4-CPEA and the amino acid residues in the binding pocket (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking).

Predicted Binding Affinities (Hypothetical Data)

The following table presents hypothetical docking scores for NM-4-CPEA with its predicted targets. In a real-world scenario, these values would be obtained from the docking software.

| Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| SERT | -8.5 | Tyr95, Ile172, Phe335, Ser438 |

| DAT | -7.8 | Asp79, Ser149, Phe320, Val324 |

| NET | -8.1 | Asp75, Tyr152, Phe317, Ser421 |

| TAAR1 | -9.2 | Asp104, Trp264, Phe268, Tyr285 |

In Vitro Validation of Predicted Targets

While in silico methods provide valuable predictions, experimental validation is crucial to confirm these findings and to quantitatively assess the pharmacological activity of the compound.[15] The primary in vitro methods for this purpose are radioligand binding assays and functional assays.[16][17]

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a ligand for a receptor.[16][17] These assays measure the ability of an unlabeled compound (NM-4-CPEA) to compete with a radiolabeled ligand for binding to the target receptor.

3.1.1. Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

3.1.2. Detailed Protocol: Competitive Radioligand Binding Assay

I. Materials:

-

Cell membranes expressing human SERT, DAT, or NET.

-

Radioligands: e.g., [³H]citalopram for SERT, [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET.

-

NM-4-CPEA.

-

Assay buffer.

-

Wash buffer.

-

Glass fiber filters.

-

Scintillation cocktail.

-

96-well plates.

II. Procedure:

-

Prepare Reagents: Prepare serial dilutions of NM-4-CPEA. Dilute the cell membranes and radioligand in assay buffer.

-

Assay Setup: In a 96-well plate, add the assay buffer, cell membranes, radioligand, and varying concentrations of NM-4-CPEA. For determining non-specific binding, add a high concentration of a known inhibitor instead of NM-4-CPEA. For total binding, add buffer instead of NM-4-CPEA.

-

Incubation: Incubate the plate at a specific temperature for a defined period to allow the binding to reach equilibrium.[18]

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.[18]

-

Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the NM-4-CPEA concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of NM-4-CPEA that inhibits 50% of the specific binding). Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Neurotransmitter Uptake Assays

Neurotransmitter uptake assays are functional assays that measure the ability of a compound to inhibit the transport of a neurotransmitter into a cell.[19] These assays provide a measure of the functional potency of the compound at the transporter.

3.2.1. Experimental Workflow: Neurotransmitter Uptake Assay

Caption: Workflow for a neurotransmitter uptake inhibition assay.

3.2.2. Detailed Protocol: Neurotransmitter Uptake Inhibition Assay

I. Materials:

-

Cells stably expressing human SERT, DAT, or NET (e.g., HEK293 cells).[20][21]

-

Radiolabeled neurotransmitters: [³H]serotonin, [³H]dopamine, or [³H]norepinephrine.

-

NM-4-CPEA.

-

Uptake buffer.

-

Wash buffer.

-

Cell lysis buffer.

-

Scintillation cocktail.

-

96-well cell culture plates.

II. Procedure:

-

Cell Culture: Plate the cells in 96-well plates and grow to confluence.

-

Pre-incubation: Wash the cells with uptake buffer and then pre-incubate them with varying concentrations of NM-4-CPEA for a defined period.

-

Initiate Uptake: Add the radiolabeled neurotransmitter to each well to initiate the uptake reaction.

-

Incubation: Incubate for a short, defined time at a specific temperature.

-

Terminate Uptake: Stop the uptake by rapidly aspirating the medium and washing the cells with ice-cold wash buffer.

-

Cell Lysis: Lyse the cells with a lysis buffer.

-

Scintillation Counting: Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity.

-

Data Analysis: Plot the percentage of uptake inhibition against the logarithm of the NM-4-CPEA concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Functional Assay for TAAR1 Activity

TAAR1 is a Gs-coupled receptor, and its activation leads to an increase in intracellular cyclic AMP (cAMP).[7] Therefore, a cAMP assay can be used to measure the functional activity of NM-4-CPEA at this receptor.

3.3.1. Detailed Protocol: cAMP Assay

I. Materials:

-

Cells expressing human TAAR1.

-

NM-4-CPEA.

-

A known TAAR1 agonist (positive control).

-

cAMP assay kit (e.g., HTRF, ELISA-based).

-

Cell culture medium.

-

96-well plates.

II. Procedure:

-

Cell Plating: Seed the TAAR1-expressing cells in a 96-well plate and culture overnight.

-

Compound Addition: Treat the cells with varying concentrations of NM-4-CPEA or the positive control.

-

Incubation: Incubate for a specified time to allow for receptor activation and cAMP production.

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.

-

Data Analysis: Plot the cAMP concentration against the logarithm of the NM-4-CPEA concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration that produces 50% of the maximal response).

Predicted In Vitro Pharmacological Profile (Hypothetical Data)

The following table summarizes the expected outcomes from the in vitro assays based on the known pharmacology of similar compounds.

| Assay | Target | Parameter | Predicted Value (Hypothetical) |

| Radioligand Binding | SERT | Ki | 10 nM |

| DAT | Ki | 150 nM | |

| NET | Ki | 80 nM | |

| Neurotransmitter Uptake | SERT | IC50 | 25 nM |

| DAT | IC50 | 200 nM | |

| NET | IC50 | 120 nM | |

| Functional Assay | TAAR1 | EC50 | 50 nM |

Discussion and Future Directions

Based on its structural analogy to para-chloroamphetamine, N-Methyl-4-chlorophenethylamine is predicted to be a potent ligand for the serotonin transporter, with lower affinities for the dopamine and norepinephrine transporters.[1][2][8] It is also expected to be an agonist at the trace amine-associated receptor 1.[5][7] The in silico and in vitro methodologies outlined in this guide provide a robust framework for confirming these predictions and precisely characterizing the pharmacological profile of NM-4-CPEA.

The potential for serotonergic neurotoxicity, a known characteristic of para-chloroamphetamine, should be a primary concern in future investigations.[1][3] Further studies should include assessments of neurotransmitter release and long-term effects on neuronal viability. The combination of computational prediction and rigorous experimental validation is essential for a comprehensive understanding of the biological effects of novel psychoactive substances like NM-4-CPEA.

References

- Neurotransmitter Transporter Assay Kit - Molecular Devices.

- NET Transporter Assay - BioIVT.

- In silico Methods for Identification of Potential Therapeutic Targets - PMC - PubMed Central.

- D

- Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience.

- In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets - MDPI.

- In vitro assays for the functional characterization of the dopamine transporter (D

- A Norepinephrine Transporter Assay for the Screening of N

- Comparison Study of Computational Prediction Tools for Drug-Target Binding Affinities.

- A Review of Computational Methods for Predicting Drug Targets - PubMed.

- In Silico Drug Target Identific

- Radioligand Binding Assay | Gifford Bioscience.

- para -Chloroamphetamine - Grokipedia.

- In silico Methods for Identification of Potential Therapeutic Targets - PubMed.

- Saturation Radioligand Binding Assays - Alfa Cytology - Rdcthera.

- (PDF) In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets.

- Computational Prediction of Drug-Target Interactions via Ensemble Learning - PubMed.

- Neurotransmitter Transporter Uptake Assay Kit

- Neurotransmitter Transporter Uptake Assay Kit for Precise Analysis - Danaher Life Sciences.

- Trace Amines and the Trace Amine-Associated Receptor 1: Emerging role and clinical implic

- Computational Prediction of Drug-Target Interactions via Ensemble Learning.

- Application Notes and Protocols for Radioligand Binding Assay with ³H-SCH-23390 - Benchchem.

- SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay - TW.

- Label-free high-throughput screening assay for the identification of norepinephrine transporter (NET/SLC6A2) inhibitors - PubMed.

- Computational prediction of drug–target interactions using chemogenomic approaches: an empirical survey | Briefings in Bioinform

- Radioligand binding methods: practical guide and tips - PubMed.

- SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay - FR.

- -Phenylethylamine Alters Monoamine Transporter Function via Trace Amine-Associated Receptor 1: Implication for Modulatory Roles of Trace Amines in Brain | Request PDF - ResearchG

- SERT Transporter Assay - BioIVT.

- Neurotransmitter Transporter Uptake Assay Kit | Molecular Devices.

- [Method for determination the action of psychoactive agents on the central nervous system based on the molecular docking method] - PubMed.

- para-Chloroamphetamine - Wikipedia.

- Trace Amine-Associated Receptor 1 (TAAR1)

- Trace Amines and the Trace Amine-Associated Receptor 1: Pharmacology, Neurochemistry, and Clinical Implic

- p-Chloroamphetamine | C9H12ClN | CID 3127 - PubChem - NIH.

- Norepinephrine ELISA Kits - Biocompare.

- 4-Chloromethamphetamine (hydrochloride) (CAS 30572-91-9) - Cayman Chemical.

- Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor | Analytical Chemistry.

- Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC.

- 4-Chloroamphetamine (hydrochloride) (CAS 3706-38-5) - Cayman Chemical.

- Trace Amines and the Trace Amine-Associated Receptor 1: Pharmacology, Neurochemistry, and Clinical Implications - University of Leicester research repository.

- Neurotoxic Effects of Substituted Amphetamines in R

- Substituted amphetamines – Knowledge and References - Taylor & Francis.

- Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and C

- Substituted amphetamine - Wikipedia.

- Amphetamine, past and present – a pharmacological and clinical perspective - PMC.

- Molecular Networking as a Novel Psychoactive Substance Identification Str

- Molecular Docking, Synthesis and CNS Activity of Some Novel 1, 4-Benzodiazepine Derivatives | Request PDF - ResearchG

- Molecular Docking, Synthesis and CNS Activity of Some Novel 1, 4-Benzodiazepine Deriv

- Molecular Mechanisms of Action of Novel Psychoactive Substances (NPS).

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. para-Chloroamphetamine - Wikipedia [en.wikipedia.org]

- 3. p-Chloroamphetamine | C9H12ClN | CID 3127 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Substituted amphetamine - Wikipedia [en.wikipedia.org]

- 5. frontiersin.org [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Trace Amines and the Trace Amine-Associated Receptor 1: Pharmacology, Neurochemistry, and Clinical Implications [frontiersin.org]

- 8. Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In silico Methods for Identification of Potential Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. In silico Methods for Identification of Potential Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. [Method for determination the action of psychoactive agents on the central nervous system based on the molecular docking method] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. benthamscience.com [benthamscience.com]

- 15. In Silico Drug Target Identification | MtoZ Biolabs [mtoz-biolabs.com]

- 16. giffordbioscience.com [giffordbioscience.com]

- 17. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. giffordbioscience.com [giffordbioscience.com]

- 19. lifesciences.danaher.com [lifesciences.danaher.com]

- 20. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]

- 21. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

N-Methyl-4-chlorophenethylamine (NM-4-CPA): A Speculative Mechanistic Analysis and Proposed Research Framework

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl-4-chlorophenethylamine (NM-4-CPA) is a substituted phenethylamine whose pharmacological profile is not currently documented in scientific literature. As a structural analog of known potent monoamine releasing agents and neurotoxins, its potential mechanism of action warrants careful speculation and systematic investigation. This guide provides an in-depth analysis based on structure-activity relationships (SAR) of related compounds, proposes several plausible molecular mechanisms, and outlines a comprehensive experimental workflow for their validation. By synthesizing existing knowledge on N-methylated and para-halogenated phenethylamines, we hypothesize that NM-4-CPA primarily functions as a monoamine releasing agent with a significant affinity for the serotonin transporter. This document serves as a foundational whitepaper for researchers aiming to characterize this and similar novel psychoactive substances.

Introduction: The Rationale for Speculation

The continuous emergence of novel psychoactive substances (NPS) presents a significant challenge to public health and a complex puzzle for neuropharmacologists. N-Methyl-4-chlorophenethylamine (NM-4-CPA) represents one such compound, belonging to the broad class of phenethylamines, which includes neurotransmitters, hormones, and a wide array of psychoactive drugs. The absence of empirical data necessitates a speculative approach, grounded in established pharmacological principles and the known activities of its structural relatives.

This guide deconstructs the NM-4-CPA molecule to infer its likely biological targets. We will draw parallels with three key classes of compounds:

-

N-methylated phenethylamines (e.g., N-methylphenethylamine, methamphetamine)

-

Para-chlorinated phenethylamines (e.g., 4-chlorophenethylamine, para-chloroamphetamine)

-

Endogenous trace amines and their interaction with the Trace Amine-Associated Receptor 1 (TAAR1).

The central thesis of this document is that the combination of N-methylation and para-chlorination on the phenethylamine scaffold likely confers potent activity as a monoamine transporter substrate, with a probable bias towards the serotonin system. We will explore this hypothesis through a proposed multi-phase experimental plan designed to elucidate its precise mechanism of action.

Structural Analysis and Comparative Pharmacology

The pharmacological activity of a phenethylamine derivative is dictated by the substitutions on its aromatic ring, alpha-carbon, and amine group. The structure of NM-4-CPA can be dissected to predict its interactions with monoaminergic systems.

Caption: Structural comparison of NM-4-CPA and its key analogs.

-

The Phenethylamine Backbone: This core structure is shared by endogenous monoamines like dopamine and norepinephrine, predisposing many of its derivatives to interact with monoamine transporters.

-

The para-Chloro Substitution: Halogenation at the 4-position of the phenyl ring is a critical feature. In related compounds like para-chloroamphetamine (PCA), this substitution dramatically increases potency and selectivity for the serotonin transporter (SERT). PCA is a potent serotonin-norepinephrine-dopamine releasing agent (SNDRA) and a known serotonergic neurotoxin. Studies on phenethylamine and tryptamine derivatives have shown that halogen groups at the para position can positively influence binding affinity for the 5-HT2A receptor.

-

The N-Methyl Group: N-methylation of phenethylamine (creating NMPEA) produces a compound that, like its parent, is a potent agonist of human trace amine-associated receptor 1 (hTAAR1). However, N-methylation can have variable effects on adrenergic activity; in phenethylamine, it reduces the pressor response compared to the parent compound. In the context of amphetamines, N-methylation (e.g., methamphetamine) enhances lipid solubility and central nervous system penetration compared to its non-methylated counterpart.

Based on this analysis, NM-4-CPA combines the serotonin-potentiating character of the 4-chloro group with the TAAR1 agonism and modified CNS activity profile associated with the N-methyl group. The lack of an alpha-methyl group, which protects against metabolism by monoamine oxidase (MAO), suggests that NM-4-CPA may have a shorter duration of action than its amphetamine analogs, as it is likely a substrate for MAO-B, similar to NMPEA.

Hypothesized Mechanisms of Action

We propose three primary, non-mutually exclusive mechanisms through which NM-4-CPA may exert its pharmacological effects.

Caption: Hypothesized molecular targets and downstream effects of NM-4-CPA.

Hypothesis 1: A Monoamine Releasing Agent and/or Reuptake Inhibitor

The most probable mechanism is that NM-4-CPA acts as a substrate for monoamine transporters (SERT, DAT, NET), leading to competitive inhibition of reuptake and/or transporter-mediated reverse transport (efflux).

-

Action at SERT: Given the potent serotonergic activity of PCA, it is highly likely that NM-4-CPA is a potent serotonin releasing agent (SRA).

-

Action at DAT/NET: Phenethylamines typically show some degree of activity at all three monoamine transporters. The precise ratio of SERT to DAT/NET activity will define its psychostimulant versus entactogenic profile.

Hypothesis 2: A Trace Amine-Associated Receptor 1 (TAAR1) Agonist

NMPEA is a known hTAAR1 agonist. TAAR1 is a G-protein coupled receptor that modulates the activity of monoamine transporters and neuronal firing rates. Activation of TAAR1 can lead to the phosphorylation and subsequent reversal or internalization of DAT, contributing to monoamine efflux. It is plausible that NM-4-CPA retains this activity, which would synergize with its direct action on transporters.

Hypothesis 3: A Direct 5-HT Receptor Agonist

Some substituted phenethylamines, particularly those with ring substitutions, can act as direct agonists at serotonin receptors, such as 5-HT2A, which is central to the action of psychedelic drugs. SAR studies suggest that para-halogenation is compatible with, and can even enhance, 5-HT2A receptor affinity. While likely a secondary mechanism, direct receptor agonism cannot be ruled out.

Proposed Experimental Workflow for Mechanistic Elucidation

To systematically test these hypotheses, a phased approach combining in vitro and in vivo techniques is required. This workflow is designed to move from broad screening of molecular targets to a detailed characterization of neurochemical and behavioral effects.

Caption: A logical workflow for the pharmacological characterization of NM-4-CPA.

Phase 1: In Vitro Molecular Target Characterization

Objective: To determine the binding affinity and functional activity of NM-4-CPA at primary monoaminergic targets.

A. Radioligand Binding Assays

-

Rationale: These assays quantify the affinity (Ki) of NM-4-CPA for specific molecular targets by measuring its ability to displace a known radiolabeled ligand. This is the first step in identifying the compound's primary interaction sites.

-

Protocol:

-

Tissue Preparation: Prepare synaptosomal membranes from relevant rat brain regions (e.g., striatum for DAT, hippocampus for SERT, cortex for NET and 5-HT receptors).

-

Assay Conditions: Incubate membrane preparations with a specific radioligand (e.g., [3H]WIN 35,428 for DAT, [3H]nisoxetine for NET, [3H]citalopram for SERT, [3H]ketanserin for 5-HT2A) and varying concentrations of NM-4-CPA.

-

Detection: Separate bound from free radioligand via rapid filtration and quantify radioactivity using liquid scintillation counting.

-

Data Analysis: Calculate Ki values from IC50 values using the Cheng-Prusoff equation.

-

Table 1: Hypothetical Binding Affinity (Ki, nM) Profile for NM-4-CPA

| Target | NM-4-CPA (Hypothetical Ki) | Rationale based on Analogs |

| SERT | 45 nM | High affinity expected due to 4-chloro group (c.f., PCA). |

| NET | 250 nM | Moderate affinity, typical for many phenethylamines. |

| DAT | 400 nM | Moderate to low affinity. |

| TAAR1 | 150 nM | Affinity expected due to N-methyl group (c.f., NMPEA). |

| 5-HT2A | 350 nM | Moderate affinity possible due to 4-chloro group. |

B. Synaptosome Uptake and Release Assays

-

Rationale: Binding does not equal function. These assays distinguish between reuptake inhibition (blockade) and release (reverse transport). Comparing potency in control vs. reserpine-pretreated synaptosomes (which depletes vesicular monoamine stores) can confirm a releasing mechanism. A potent releaser will show similar IC50 values under both conditions, whereas a pure uptake inhibitor will be much less effective at causing efflux from reserpinized tissue.

-

Protocol:

-

Synaptosome Preparation: Isolate synaptosomes from fresh rat brain tissue.

-

Uptake Inhibition: Pre-incubate synaptosomes with varying concentrations of NM-4-CPA, then add a radiolabeled monoamine ([3H]5-HT, [3H]DA, or [3H]NE) and measure its uptake. Calculate IC50 values.

-

Release Assay: Pre-load synaptosomes with a radiolabeled monoamine. Wash and then expose them to varying concentrations of NM-4-CPA. Measure the amount of radioactivity released into the supernatant. Calculate EC50 values.

-

Repeat release assays using synaptosomes from rats pre-treated with reserpine to confirm a non-vesicular releasing mechanism.

-

Table 2: Hypothetical Functional Potency (IC50/EC50, nM) for NM-4-CPA

| Assay | Dopamine (DA) | Norepinephrine (NE) | Serotonin (5-HT) |

| Uptake Inhibition (IC50) | 650 nM | 400 nM | 80 nM |

| Release (EC50) | 700 nM | 450 nM | 95 nM |

These hypothetical data suggest NM-4-CPA is a potent, SERT-preferring monoamine releasing agent, consistent with its structure.

Phase 2: In Vivo Neurochemical and Behavioral Validation

Objective: To confirm the in vitro findings in a living system and characterize the compound's overall effect on brain chemistry and behavior.

A. In Vivo Microdialysis

-

Rationale: This technique allows for the direct measurement of extracellular neurotransmitter levels in specific brain regions of awake, behaving animals, providing a real-time view of the compound's neurochemical effects. The nucleus accumbens is a key region for studying the reinforcing effects of psychostimulants.

-

Protocol:

-

Surgical Implantation: Stereotaxically implant a microdialysis guide cannula into the nucleus accumbens of adult male rats. Allow for recovery.

-

Experiment: On the day of the experiment, insert a microdialysis probe and perfuse with artificial cerebrospinal fluid (aCSF). Collect baseline samples to establish stable neurotransmitter levels.

-

Drug Administration: Administer NM-4-CPA (e.g., intraperitoneally) at several doses.

-

Sample Analysis: Collect dialysate samples at regular intervals (e.g., every 20 minutes) and analyze for DA, 5-HT, NE, and their metabolites using HPLC with electrochemical detection.

-

Data Analysis: Express post-injection neurotransmitter levels as a percentage of the pre-drug baseline.

-

B. Behavioral Pharmacology

-

Rationale: Behavioral assays are essential to contextualize the neurochemical data. Locomotor activity is a primary indicator of psychostimulant effects, while drug discrimination studies can reveal similarities in the subjective effects of NM-4-CPA compared to known drugs.

-

Locomotor Activity Protocol:

-

Acclimate mice or rats to open-field activity chambers equipped with infrared beams to track movement.

-

Administer various doses of NM-4-CPA or saline vehicle.

-

Record horizontal and vertical activity over a 2-hour period.

-

Expected Outcome: A dose-dependent increase in locomotor activity would confirm central stimulant properties.

-

-

Drug Discrimination Protocol:

-

Train rats to press one of two levers to receive a food reward after being injected with a known drug (e.g., MDMA or d-amphetamine) and the other lever after a saline injection.

-

Once trained, administer various doses of NM-4-CPA and observe which lever the animal predominantly presses.

-

Expected Outcome: If NM-4-CPA fully substitutes for MDMA, it suggests similar subjective, entactogenic effects, likely driven by potent serotonin release. Substitution for amphetamine would suggest a more classic, dopamine-driven stimulant profile.

-

Synthesis, Discussion, and Future Directions

The speculative analysis, grounded in robust SAR principles, strongly suggests that N-Methyl-4-chlorophenethylamine is a potent monoamine releasing agent with a preference for the serotonin transporter. Its N-methyl group may confer TAAR1 agonist activity, and its lack of an alpha-methyl group likely results in a shorter duration of action compared to amphetamine analogs.

A critical consideration arising from this profile is the potential for serotonergic neurotoxicity . The 4-chloro substitution in PCA is strongly associated with long-term depletion of serotonin markers. A similar risk must be assumed for NM-4-CPA until proven otherwise. Therefore, any research program must include a neurotoxicity assessment phase, using techniques like immunohistochemistry to quantify SERT density and tryptophan hydroxylase levels in key brain regions following repeated administration.

References

-

Wikipedia. N-Methylphenethylamine. [Link]

-

Wikipedia. 4-Chlorophenylisobutylamine. [Link]

-

Bercher, H., & Grisk, A. (1976). [Structure-activity relationships of halogenated phenylethanolamine and phenoxypropanolamine]. Acta Biologica et Medica Germanica, 35(1), 79–85. [Link]

-

McEwen, F., et al. (1969). The effects of n-methylation on the pharmacological activity of phenethylamine (1). MAPS - Psychedelic Bibliography. [Link]

-

McEwen, F., Hume, A., Hutchinson, M., & Holland, W. (1969). The Effects of N-methylation on the Pharmacological Activity of Phenethylamine. Archives Internationales de Pharmacodynamie et de Thérapie, 179(1), 86–93. [Link]

-

Wang, S., et al. (2022). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Sungkyunkwan University. [Link]

-

Wang, S., et al. (2022). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics. [Link]

-

Wang, S., et al. (2022). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. ResearchGate. [Link]

-

Shannon, H. E., et al. (1982). Physiologic effects and plasma kinetics of beta-phenylethylamine and its N-methyl homolog in the dog. Journal of Pharmacology and Experimental Therapeutics, 223(1), 193–201. [Link]

-

Wang, S., et al. (2023). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 31(5), 544–552. [Link]

-

Horsley, A., et al. (2023). A molecular analysis of substituted phenylethylamines as potential microtubule targeting agents through in silico methods and in vitro microtubule-polymerization activity. PLoS ONE, 18(9), e0290686. [Link]

-

Wikipedia. Phenethylamine. [Link]

-

Nakamura, M., et al. (1998). Characterization of beta-phenylethylamine-induced monoamine release in rat nucleus accumbens: a microdialysis study. European Journal of Pharmacology, 349(2-3), 163–169. [Link]

-

Gentil, J., et al. (2021). Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones. ACS Chemical Neuroscience, 12(1), 159–171. [Link]

-

Darvesh, A. S., et al. (2011). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert Opinion on Drug Discovery, 6(3), 275–297. [Link]

-

Rangan, R. S., et al. (2025). Phenethylaminylation: Preliminary In Vitro Evidence for the Covalent Transamidation of Psychedelic Phenethylamines to Glial Proteins using 3,5-Dimethoxy-4-(2-Propynyloxy). bioRxiv. [Link]

-

Soares, S., et al. (2022). Unraveling the In Vitro Toxicity Profile of Psychedelic 2C Phenethylamines and Their N-Benzylphenethylamine (NBOMe) Analogues. Molecules, 27(19), 6564. [Link]

-

Mount Sinai Scholars Portal. Effects of β-phenylethylamine on dopaminergic neurons of the ventral tegmental area in the rat: A combined electrophysiological and microdialysis study. [Link]

-

Rangan, R. S., et al. (2025). Phenethylaminylation: Preliminary In Vitro Evidence for the Covalent Transamidation of Psychedelic Phenethylamines to Glial Proteins using 3,5-Dimethoxy-4-(2-Propynyloxy)-Phenethylamine as a Model Compound. bioRxiv. [Link]

-

Wikipedia. para-Chloroamphetamine. [Link]

-

Rangan, R. S., et al. (2025). Phenethylaminylation: Preliminary In Vitro Evidence for the Covalent Transamidation of Psychedelic Phenethylamines to Glial Proteins using 3,5-Dimethoxy-4-(2-Propynyloxy)-Phenethylamine as a Model Compound. bioRxiv. [Link]

-

Wikipedia. Monoamine releasing agent. [Link]

-

Johnson, M. P., et al. (1991). [3H]monoamine releasing and uptake inhibition properties of 3,4-methylenedioxymethamphetamine and p-chloroamphetamine analogues. European Journal of Pharmacology, 204(3), 271–277. [Link]

-

ACS Publications. Within-Mice Comparison of Microdialysis and Fiber Photometry-Recorded Dopamine Biosensor during Amphetamine Response. [Link]

-

Wikipedia. Category:Monoamine releasing agents. [Link]

-

PubChem. 2-(4-Chlorophenyl)ethylamine. [Link]

-

ResearchGate. Synthesis of [ 13 C 6 ]-labelled phenethylamine derivatives for drug quantification in biological samples. [Link]

-

bioRxiv. Within-animal comparison of microdialysis and fiber photometry in amphetamine-exposed mice. [Link]

-

Simmler, L. D., et al. (2013). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 18(6), 6545–6576. [Link]

-

UNODC. Details for Phenethylamines. [Link]

-

Wikipedia. 4-Methylthioamphetamine. [Link]

-

Jones, D. C., et al. (2000). Pharmacological characterization of BNMPA (alpha-benzyl-N-methylphenethylamine), an impurity of illicit methamphetamine synthesis. Pharmacology, Biochemistry and Behavior, 67(1), 147–154. [Link]

-

Wikipedia. 2,5-Dimethoxy-4-methylamphetamine. [Link]

-

MDPI. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. [Link]

-

Tuvblad, C., et al. (2014). Synthesis of [13C6]-labelled phenethylamine derivatives for drug quantification in biological samples. Journal of Labelled Compounds and Radiopharmaceuticals, 57(7), 447–454. [Link]

-

ResearchGate. Organotin(IV) complexes of thiohydrazones of phenethylamine: Synthesis, characterization, biological and thermal study. [Link]

-

NIH. Vesicular Monoamine Transporter-2 inhibitor JPC-141 prevents methamphetamine-induced dopamine toxicity and blocks methamphetamine self-administration in rats. [Link]

-

NIH. Effects of monoamine releasers with varying selectivity for releasing dopamine/norepinephrine versus serotonin on choice between cocaine and food in rhesus monkeys. [Link]

-

Dean, B. V., et al. (2013). 2C or not 2C: phenethylamine designer drug review. Journal of Medical Toxicology, 9(2), 172–178. [Link]

-

NIH. 3,4-Methylenedioxymethamphetamine induces monoamine release, but not toxicity, when administered centrally at a concentration occurring following a peripherally injected neurotoxic dose. [Link]

An In-depth Technical Guide to the Expected Pharmacological Profile of N-Methyl-4-chlorophenethylamine

Abstract

N-Methyl-4-chlorophenethylamine (NM4CPA) is a substituted phenethylamine whose pharmacological profile has not been extensively characterized in the public domain. However, its molecular structure, which combines key features of N-methylphenethylamine (NMPEA) and the neurotoxic agent para-chloroamphetamine (PCA, 4-CA), allows for a robust, hypothesis-driven prediction of its biological activity. This guide synthesizes information from structurally related analogs to forecast the pharmacodynamic, pharmacokinetic, and toxicological properties of NM4CPA. We predict that NM4CPA will function as a potent monoamine releasing agent and reuptake inhibitor with significant activity at the serotonin, dopamine, and norepinephrine transporters. The presence of the para-chloro substituent strongly suggests a pronounced serotonergic effect, accompanied by a high potential for inducing selective and long-lasting serotonergic neurotoxicity. Furthermore, agonism at the Trace Amine-Associated Receptor 1 (TAAR1) is anticipated. This document outlines the scientific rationale for these predictions and provides detailed experimental protocols for their empirical validation, serving as a foundational resource for researchers in pharmacology and drug development.

Introduction and Rationale

The pharmacological activity of a novel compound can often be predicted with a reasonable degree of accuracy by analyzing its structural components and comparing them to well-characterized molecules. N-Methyl-4-chlorophenethylamine (CAS: 38171-31-2) presents a compelling case for such a predictive analysis.[1] Its scaffold is a composite of moieties with known and potent effects on the central nervous system.

-

The Phenethylamine Core: This is the foundational structure for a vast class of endogenous neurotransmitters (e.g., dopamine, norepinephrine) and synthetic psychoactive substances.[2] Its presence implies an inherent affinity for the monoaminergic systems.

-

The N-Methyl Group: N-methylation of phenethylamine yields N-methylphenethylamine (NMPEA), a naturally occurring trace amine.[3][4] This modification is known to produce a potent agonist of the human trace amine-associated receptor 1 (hTAAR1), a key modulator of catecholamine neurotransmission.[3][5] NMPEA itself is rapidly metabolized by monoamine oxidase B (MAO-B).[3]

-

The 4-Chloro Substituent: Halogenation at the para-position of the phenyl ring dramatically influences pharmacological activity. The archetypal example is para-chloroamphetamine (4-CA or PCA), a potent serotonin–norepinephrine–dopamine releasing agent (SNDRA).[6] Critically, 4-CA is a well-established and selective serotonergic neurotoxin, causing irreversible damage to serotonin neurons, which has made it a tool in research but unsuitable for therapeutic use.[7][8]

Therefore, NM4CPA can be viewed as the N-methylated analog of 4-chlorophenethylamine or the 4-chlorinated analog of N-methylphenethylamine. It is also a close structural analog of para-chloromethamphetamine (4-CMA), which is known to be a prodrug of 4-CA and shares its neurotoxic properties.[9][10] This structural convergence provides a strong basis for predicting the pharmacological profile of NM4CPA.

Predicted Pharmacodynamic Profile

Primary Mechanism of Action: Monoamine Transporter Ligand

The principal mechanism of action for NM4CPA is expected to be its interaction with the plasma membrane monoamine transporters: the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT).[11] Based on its structural similarity to 4-CA, NM4CPA is predicted to act as a potent substrate for these transporters, inhibiting reuptake and inducing neurotransmitter efflux (release).

-

Serotonergic Activity (SERT): The 4-chloro group is a strong determinant of potent serotonergic activity. 4-CA is a powerful serotonin releasing agent with an EC₅₀ value of 28.3 nM in rat brain synaptosomes.[6] We hypothesize that NM4CPA will exhibit similar, high-potency activity at SERT, leading to a significant increase in synaptic serotonin.

-

Dopaminergic (DAT) and Noradrenergic (NET) Activity: The phenethylamine backbone suggests that NM4CPA will also interact with DAT and NET. 4-CA is a well-balanced SNDRA, with release EC₅₀ values of 23.5–26.2 nM for norepinephrine and 42.2–68.5 nM for dopamine.[6] The N-methyl group in NM4CPA, similar to the structure of methamphetamine, may modulate this balance, but significant activity at all three transporters is anticipated.

Secondary Mechanism of Action: TAAR1 Agonism

As the N-methylated derivative of a phenethylamine, NM4CPA is a strong candidate for agonism at the Trace Amine-Associated Receptor 1 (TAAR1).[12] Its parent compound, NMPEA, is a potent hTAAR1 agonist.[3][5] Activation of TAAR1 can modulate the activity of monoamine transporters and reduce the firing rate of dopamine neurons, potentially tempering some of the classical stimulant effects mediated by transporter reversal.[5] The interplay between potent monoamine release and TAAR1 agonism would be a key feature of its overall profile.

Figure 2: Predicted major metabolic pathways for NM4CPA.

Predicted Toxicological Profile

Serotonergic Neurotoxicity

This is the most significant predicted risk associated with NM4CPA. Both 4-CA and its N-methylated, α-methylated analog 4-CMA are potent and selective serotonergic neurotoxins. [7][9]They cause long-lasting, and in some cases permanent, depletion of serotonin and damage to serotonergic nerve terminals. [6][10]Given that NM4CPA shares the key 4-chloro-phenethylamine scaffold, it is highly probable that it will exhibit a similar neurotoxic profile. The mechanism is thought to involve oxidative stress and the formation of reactive metabolites within serotonin neurons.

Acute Systemic and Cardiovascular Toxicity

As a potent monoamine releasing agent, NM4CPA is expected to produce a strong sympathomimetic response. Acute toxicity is likely to manifest as a toxidrome characterized by:

-

Cardiovascular: Hypertension, tachycardia, potential for arrhythmia.

-

Neurological: Agitation, seizures, hyperthermia. [13]* Psychiatric: Anxiety, paranoia, psychosis.

Studies on halogenated phenethylamines have shown that para-halogenation significantly increases acute toxicity compared to the parent compound. [14]Severe poisonings with related phenethylamines have resulted in cardiac arrest, stroke, and death. [15]

Experimental Verification Protocols

To empirically validate the predicted pharmacological profile, a tiered approach involving in vitro and in vivo assays is required.

In Vitro Assays

Sources

- 1. parchem.com [parchem.com]

- 2. Details for Phenethylamines [unodc.org]

- 3. N-Methylphenethylamine - Wikipedia [en.wikipedia.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. benchchem.com [benchchem.com]

- 6. para-Chloroamphetamine - Wikipedia [en.wikipedia.org]

- 7. grokipedia.com [grokipedia.com]

- 8. caymanchem.com [caymanchem.com]

- 9. caymanchem.com [caymanchem.com]

- 10. para-Chloromethamphetamine - Wikipedia [en.wikipedia.org]

- 11. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 12. grokipedia.com [grokipedia.com]

- 13. 2C or not 2C: phenethylamine designer drug review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. β-Phenylethylamine and various monomethylated and para-halogenated analogs. Acute toxicity studies in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Recreational phenethylamine poisonings reported to a French poison control center - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Methyl-4-chlorophenethylamine: A Technical Guide to its Function as a Monoamine Releasing Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl-4-chlorophenethylamine (4-CMA) is a synthetic phenethylamine derivative and a potent monoamine releasing agent. As the N-methylated analog of the well-characterized neurotoxin para-chloroamphetamine (4-CA), 4-CMA exhibits a complex pharmacological profile, primarily characterized by its interaction with the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. This guide provides an in-depth technical overview of 4-CMA, elucidating its mechanism of action, pharmacological effects, and potential for neurotoxicity. Detailed experimental protocols for its synthesis and for the in vitro and in vivo characterization of its monoamine releasing properties are presented, alongside a comparative analysis with related compounds. This document is intended to serve as a comprehensive resource for researchers investigating the structure-activity relationships of phenethylamine-based monoamine releasers and their implications for neuropharmacology and drug development.

Introduction

Substituted phenethylamines represent a broad class of psychoactive compounds with diverse mechanisms of action and pharmacological effects. Within this class, para-halogenated amphetamines have garnered significant interest due to their potent effects on monoaminergic systems. N-Methyl-4-chlorophenethylamine (4-CMA) is a notable member of this group, distinguished by a chlorine atom at the 4-position of the phenyl ring and a methyl group on the amine.

Historically, the parent compound, 4-chloroamphetamine (4-CA), was investigated as an antidepressant but was abandoned due to its pronounced and long-lasting depletion of brain serotonin, indicative of neurotoxicity. 4-CMA, as the N-methylated derivative and a potential metabolite of 4-CA, shares a similar pharmacological profile but with distinct nuances in its interaction with monoamine transporters.[1] The study of 4-CMA provides valuable insights into the structure-activity relationships that govern the potency and selectivity of monoamine releasing agents, as well as the molecular determinants of their neurotoxic potential. This guide offers a detailed exploration of 4-CMA as a tool for understanding monoaminergic neurotransmission.

Chemical Synthesis

The synthesis of N-Methyl-4-chlorophenethylamine is most commonly achieved through the reductive amination of 4-chlorophenylacetone with methylamine. This two-step, one-pot reaction involves the formation of an intermediate imine, which is subsequently reduced to the final amine product.

Synthesis Pathway

Caption: Reductive amination of 4-chlorophenylacetone to form 4-CMA.

Experimental Protocol: Reductive Amination

Materials:

-

4-chlorophenylacetone

-

Methylamine hydrochloride

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Sodium hydroxide (NaOH)

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrochloric acid (HCl) in diethyl ether

Procedure:

-

In a round-bottom flask, dissolve 4-chlorophenylacetone (1 equivalent) and methylamine hydrochloride (1.5 equivalents) in methanol.

-

Adjust the pH of the solution to approximately 6-7 by the dropwise addition of a solution of sodium hydroxide. This facilitates the formation of the free methylamine base in situ.

-

Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

-

Cool the reaction mixture in an ice bath. Slowly add sodium borohydride (2 equivalents) portion-wise, maintaining the temperature below 10°C. The addition of NaBH₄ will cause effervescence.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-18 hours.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude N-Methyl-4-chlorophenethylamine freebase as an oil.

-

For purification and stable storage, the freebase can be converted to its hydrochloride salt by dissolving the oil in a minimal amount of diethyl ether and adding a solution of hydrochloric acid in diethyl ether dropwise until precipitation is complete. The resulting solid can be collected by filtration, washed with cold diethyl ether, and dried under vacuum.

Mechanism of Action as a Monoamine Releasing Agent

4-CMA exerts its effects by acting as a substrate for the monoamine transporters DAT, NET, and SERT. This interaction leads to a non-vesicular release of dopamine, norepinephrine, and serotonin from the presynaptic neuron into the synaptic cleft.

Transporter-Mediated Release Pathway

Caption: Mechanism of 4-CMA-induced monoamine release.

The process begins with 4-CMA binding to the extracellular face of the monoamine transporters. As a substrate, it is then transported into the presynaptic terminal. Once inside, 4-CMA disrupts the normal function of the transporters, causing them to reverse their direction of transport. This leads to the efflux of monoamines from the cytoplasm into the synapse. Additionally, some phenethylamines can interact with the vesicular monoamine transporter 2 (VMAT2), leading to the release of neurotransmitters from synaptic vesicles into the cytoplasm, further increasing the pool of releasable monoamines.

Pharmacological Profile

The pharmacological effects of 4-CMA are defined by its potency and efficacy at each of the monoamine transporters.

In Vitro Transporter Interactions

Quantitative analysis of 4-CMA's interaction with monoamine transporters reveals its profile as a potent releasing agent with a notable serotonergic component.

| Parameter | DAT | NET | SERT | Reference |

| Uptake Inhibition (IC₅₀, nM) | 1,000 | 110 | 130 | [2] |

| Release (EC₅₀, nM) | 110 | 25 | 22 | [2] |

Data from Gatch et al., 2023, obtained using rat brain synaptosomes.

These data indicate that 4-CMA is a potent releaser at all three monoamine transporters, with the highest potency for serotonin and norepinephrine release. Its uptake inhibition values are generally higher than its release potencies, a characteristic feature of substrate-type releasing agents. The para-chloro substitution significantly enhances its serotonergic activity compared to its non-halogenated counterpart, methamphetamine.[2]

In Vivo Effects

In vivo studies, such as microdialysis, can directly measure the effects of 4-CMA on extracellular monoamine concentrations in specific brain regions. While specific microdialysis data for 4-CMA is limited in the readily available literature, the in vitro data strongly predict a robust increase in synaptic levels of dopamine, norepinephrine, and particularly serotonin following systemic administration.

Neurotoxicity

A critical aspect of the pharmacology of halogenated amphetamines is their potential for neurotoxicity, primarily targeting serotonergic neurons.

Comparison with 4-Chloroamphetamine (4-CA)

4-CMA is the N-methylated prodrug of the known serotonergic neurotoxin 4-CA.[1] High doses of 4-CA lead to a long-lasting depletion of serotonin, its metabolite 5-HIAA, and a reduction in the number of serotonin transporters, indicating damage to serotonergic nerve terminals.[3] The neurotoxic effects of 4-CMA are believed to be mediated, at least in part, by its metabolism to 4-CA.

The mechanism of 4-CA-induced neurotoxicity is complex and not fully elucidated, but it is known to require uptake into serotonergic neurons via SERT.[3] The excessive release of serotonin and dopamine, coupled with the potential for oxidative stress and the formation of reactive metabolites, is thought to contribute to the degeneration of serotonergic axons.[4] Given that 4-CMA is metabolized to 4-CA, it is presumed to share a similar neurotoxic potential.

Experimental Methodologies

In Vitro Monoamine Transporter Assays

This assay determines the potency of a compound to inhibit the reuptake of a radiolabeled substrate into cells expressing a specific monoamine transporter.

Protocol Outline:

-

Culture human embryonic kidney (HEK) 293 cells stably expressing human DAT, NET, or SERT in 96-well plates.

-

On the day of the experiment, wash the cells with Krebs-HEPES buffer.

-

Pre-incubate the cells with various concentrations of 4-CMA or a reference compound for 10-20 minutes at room temperature.

-

Initiate uptake by adding a fixed concentration of a radiolabeled substrate (e.g., [³H]dopamine for DAT, [³H]norepinephrine for NET, or [³H]serotonin for SERT).

-

Incubate for a short period (e.g., 1-5 minutes) at room temperature.

-

Terminate the uptake by rapidly washing the cells with ice-cold buffer.

-

Lyse the cells and quantify the amount of radioactivity taken up using liquid scintillation counting.

-

Calculate the IC₅₀ value by non-linear regression analysis of the concentration-response curve.

This assay measures the ability of a compound to induce the release of a pre-loaded radiolabeled neurotransmitter from synaptosomes.

Sources

An In-Depth Technical Guide to the In Vitro Toxicity Profile of Psychedelic Phenethylamines

Introduction: Charting the Unseen Risks of Psychedelic Phenethylamines

The resurgence of interest in psychedelic compounds for therapeutic applications has placed a significant emphasis on understanding their complete pharmacological profile. Beyond their profound effects on consciousness, a rigorous evaluation of their safety is paramount for regulatory approval and clinical translation. This guide provides a comprehensive technical overview of the essential in vitro toxicity assays required to profile psychedelic phenethylamines, a class of compounds that includes substances like mescaline and the synthetic "2C" series (e.g., 2C-B).

As a Senior Application Scientist, my objective is not merely to present protocols but to illuminate the scientific rationale behind them. We will explore the "why" behind each experimental choice, ensuring that the data generated is not only robust and reproducible but also mechanistically informative. This document is designed for researchers, toxicologists, and drug development professionals, providing a framework for a self-validating system of toxicity assessment.

Part 1: Foundational Cytotoxicity Assessment

The initial step in any toxicity screen is to determine the concentration range at which a compound elicits general cellular damage. This is crucial for establishing the dose-response relationship and for guiding the concentrations used in more specific, mechanistic assays.

The Principle of Assessing Metabolic Viability: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone of cytotoxicity testing. It is a colorimetric assay that measures the metabolic activity of a cell, which in most healthy cell populations, correlates directly with the number of viable cells.[1] The core principle lies in the reduction of the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals by NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria.[2][3] Therefore, a decrease in the formation of formazan indicates a reduction in metabolic activity, which can be a proxy for cytotoxicity.[1]

Experimental Workflow: MTT Assay

The following diagram outlines the critical steps in performing an MTT assay for assessing phenethylamine-induced cytotoxicity.

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Detailed Protocol: MTT Assay for Cytotoxicity Screening

Materials:

-

Human neuroblastoma SH-SY5Y cells (or other relevant cell line)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

Psychedelic phenethylamine compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

-

Phosphate-Buffered Saline (PBS)

Procedure:

-

Cell Seeding: Trypsinize and count cells. Seed 10,000 cells per well in a 96-well plate in a final volume of 100 µL of complete medium.[2] Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[2]

-

Compound Preparation and Treatment: Prepare serial dilutions of the phenethylamine compound in serum-free medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a negative control.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24 hours).

-

MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[4]

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C.[4] During this time, viable cells will reduce the MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well.[3][4] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate spectrophotometer. A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Interpretation and Expected Results

The absorbance values are directly proportional to the number of viable cells. Data should be expressed as a percentage of the vehicle-treated control cells. By plotting the percentage of cell viability against the logarithm of the compound concentration, a dose-response curve can be generated to calculate the EC₅₀ (half-maximal effective concentration) value.

Studies have shown that substituted phenethylamines, particularly the NBOMe analogues, exhibit concentration-dependent cytotoxicity.[5] For example, 25B-NBOMe has been reported to have an EC₅₀ value of 58.36 µM in SH-SY5Y cells as determined by a resazurin reduction assay, which is mechanistically similar to the MTT assay.[6] The cytotoxicity of these compounds often correlates with their lipophilicity.[5][6]

| Compound Category | Example | Typical EC₅₀ Range (SH-SY5Y cells) | Reference |

| 2C Phenethylamines | 2C-T-7, 2C-C | 100 - 300 µM | [7][8] |

| NBOMe Analogues | 25B-NBOMe | 30 - 60 µM | [6] |

Part 2: Neurotoxicity Evaluation

Since the brain is the primary target for psychedelic compounds, assessing neurotoxicity is a critical component of the safety profile.[7] In vitro models using neuronal cell lines provide a valuable tool for this purpose.

The Rationale for Using SH-SY5Y Cells

The human neuroblastoma SH-SY5Y cell line is extensively used in neurotoxicity studies for several reasons:

-

Human Origin: They express human-specific proteins, making them more relevant than rodent primary cultures for predicting human responses.[9][10]

-

Dopaminergic Phenotype: These cells can be differentiated to exhibit a more mature neuronal phenotype, expressing markers like tyrosine hydroxylase, making them suitable for studying compounds that interact with monoaminergic systems.[9][11]

-

Reproducibility: As an immortalized cell line, they offer higher reproducibility compared to primary neuronal cultures.[11]

Mechanisms of Phenethylamine-Induced Neurotoxicity

Research indicates that the neurotoxicity of some psychedelic phenethylamines is linked to mitochondrial dysfunction and oxidative stress.[5][7]

Caption: Key mechanisms of phenethylamine-induced neurotoxicity.

Key events observed in vitro include:

-

Mitochondrial Membrane Depolarization: A hallmark of mitochondrial dysfunction.[5][12]

-

ATP Depletion: Reduced intracellular ATP levels compromise cellular energy homeostasis.[5][12]

-

Calcium Imbalance: Disruption of calcium regulation can trigger apoptotic pathways.[5]

-

Glutathione Depletion: A decrease in the antioxidant glutathione indicates increased oxidative stress, even if reactive oxygen species (ROS) production is not directly detected.[5][13]

Part 3: Assessing Genotoxic Potential

Genotoxicity assays are crucial for identifying compounds that can cause DNA damage, which can lead to mutations and potentially cancer. The Comet assay, or single-cell gel electrophoresis, is a sensitive and rapid method for detecting DNA strand breaks in individual cells.[14][15]

The Comet Assay: Visualizing DNA Damage

The principle of the Comet assay is straightforward: individual cells are embedded in agarose on a microscope slide, lysed to remove membranes and proteins, and then subjected to electrophoresis.[16] Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail," while undamaged DNA remains in the "comet head."[15] The intensity and length of the tail are proportional to the amount of DNA damage.[17] This technique can detect single-strand breaks, double-strand breaks, and alkali-labile sites.[14]

Experimental Workflow: Alkaline Comet Assay

Caption: Generalized workflow for the Comet assay.

Detailed Protocol: Alkaline Comet Assay

Materials:

-

TK6 cells or other suitable cell line

-

Normal melting point agarose and low melting point agarose

-

Lysis solution (e.g., containing NaCl, EDTA, Tris, Triton X-100, and DMSO)

-

Alkaline electrophoresis buffer (e.g., containing NaOH and EDTA, pH > 13)[18]

-

Neutralization buffer (e.g., Tris-HCl, pH 7.5)

-

DNA staining solution (e.g., ethidium bromide)

-

Microscope slides

Procedure:

-

Cell Treatment: Expose cells in suspension to various concentrations of the phenethylamine compound for a defined period (e.g., 4 hours).

-

Slide Preparation: Pre-coat microscope slides with normal melting point agarose.

-

Cell Embedding: Mix the treated cell suspension with low melting point agarose and pipette onto the pre-coated slide. Allow to solidify.

-

Lysis: Immerse the slides in cold lysis buffer for at least 1 hour to lyse the cells and unfold the DNA.[18]

-

DNA Unwinding: Place the slides in a horizontal electrophoresis tank filled with alkaline electrophoresis buffer for approximately 20-30 minutes to allow the DNA to unwind.[18]

-

Electrophoresis: Apply a voltage (e.g., 20-25V) for 20-30 minutes.[17][18]

-

Neutralization and Staining: Gently wash the slides with neutralization buffer, then stain with a fluorescent DNA dye.

-

Analysis: Visualize the slides using a fluorescence microscope. Capture images and analyze them using specialized software to quantify parameters such as tail length, percent DNA in the tail, and tail moment.

Data Interpretation and Expected Results

An increase in comet tail parameters indicates genotoxic activity. Studies have shown that some psychedelic phenethylamines, including 2C-H, 2C-I, 2C-B, and 25B-NBOMe, are genotoxic in TK6 cells.[19] This genotoxicity may be linked to the induction of reactive oxygen species (ROS), suggesting an oxidative stress-mediated mechanism.[19]

Part 4: Cardiotoxicity Screening

Cardiotoxicity is a major reason for drug withdrawal from the market.[20] Therefore, early-stage in vitro screening is essential. Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are a highly relevant model as they express human cardiac ion channels and exhibit spontaneous electrical activity.[21]

The Power of Multi-electrode Arrays (MEAs)

Multi-electrode array (MEA) systems allow for the non-invasive, real-time measurement of the extracellular field potentials of beating cardiomyocyte cultures.[22][23] This technology provides a high-throughput platform to assess a compound's effect on key electrophysiological parameters, including:

-

Beat rate: Changes in heart rate (chronotropy).

-

Field Potential Duration (FPD): An indicator of action potential duration, which is crucial for assessing arrhythmia risk.[24]

-

Spike Amplitude: Reflects the magnitude of ion channel currents.[24]

Experimental Workflow: MEA Cardiotoxicity Assay

Caption: Workflow for assessing cardiotoxicity using hiPSC-CMs on an MEA platform.

Detailed Protocol: MEA Cardiotoxicity Assay

Materials:

-

Cryopreserved human iPSC-derived cardiomyocytes

-

MEA plates (e.g., 48-well)

-

Specialized cardiomyocyte maintenance medium

-

MEA recording system and analysis software

Procedure:

-

Cell Plating: Thaw and plate hiPSC-CMs onto MEA plates according to the manufacturer's protocol.

-

Culture Maturation: Maintain the cells in culture for several days (e.g., 5-7 days) until they form a stable, spontaneously beating monolayer.[24]

-

Baseline Recording: Place the MEA plate into the recording system at 37°C. Allow the plate to equilibrate and then record baseline field potential data for several minutes.

-

Compound Addition: Prepare a concentration range of the phenethylamine compound. Add the compound to the wells, starting with the lowest concentration.

-

Post-Dose Recording: After a brief incubation period following each compound addition, record the field potentials again.

-

Data Analysis: Use the MEA system's software to analyze the recorded waveforms. Extract parameters like beat period, FPD, and look for arrhythmic events. The FPD is often corrected for beat rate using formulas like Fridericia's correction (cFPD).[24]

Data Interpretation and Expected Results

A significant prolongation of the cFPD is a key indicator of potential pro-arrhythmic risk, often associated with the blockade of the hERG potassium channel.[24] The IC₅₀ values for FPD prolongation can be compared to the compound's effective plasma concentrations to assess the therapeutic window. While specific data on the cardiotoxicity of many psychedelic phenethylamines is still emerging, this platform provides the necessary tool to identify potential liabilities early in development.

Conclusion

The in vitro toxicity profiling of psychedelic phenethylamines is a multi-faceted process that requires a suite of well-validated assays. By systematically evaluating cytotoxicity, neurotoxicity, genotoxicity, and cardiotoxicity, researchers can build a comprehensive safety profile that is essential for advancing these compounds through the drug development pipeline. The methodologies outlined in this guide provide a robust framework for generating reliable and mechanistically insightful data, ultimately ensuring that the therapeutic potential of these unique compounds can be explored with a firm understanding of their potential risks.

References

-

The neurotoxicity of psychoactive phenethylamines “2C series” in cultured monoaminergic neuronal cell lines. ResearchGate. Available at: [Link]

-

Use of human induced pluripotent stem cell-derived cardiomyocytes to assess drug cardiotoxicity. PMC - NIH. Available at: [Link]

-

MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Available at: [Link]

-

Use of Human Induced Pluripotent Stem Cell–Derived Cardiomyocytes in Preclinical Cancer Drug Cardiotoxicity Testing: A Scientific Statement From the American Heart Association. Circulation Research. Available at: [Link]

-

Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available at: [Link]

-

Cardiomyocytes Multi Electrode Array (MEA) for Comprehensive In Vitro Proarrythmic Evaluation. Available at: [Link]

-

Unraveling the In Vitro Toxicity Profile of Psychedelic 2C Phenethylamines and Their N-Benzylphenethylamine (NBOMe) Analogues. MDPI. Available at: [Link]

-

Mechanistic Insights into the Neurotoxicity of 2,5-Dimethoxyphenethylamines (2C) and Corresponding N-(2-methoxybenzyl)phenethylamine (NBOMe) Drugs. Available at: [Link]

-

Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf - NIH. Available at: [Link]

-

Chronic Cardiotoxicity Assays Using Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes (hiPSC-CMs). MDPI. Available at: [Link]

-

Comet Assay: Full Protocol to Assess DNA Damage in Cells. ResearchTweet. Available at: [Link]

-

Neural regeneration research model to be explored: SH-SY5Y human neuroblastoma cells. Available at: [Link]

-

The SH-SY5Y human neuroblastoma cell line, a relevant in vitro cell model for investigating neurotoxicology in human: Focus on organic pollutants. PubMed. Available at: [Link]

-

Multi-Electrode Array (MEA). Creative Bioarray. Available at: [Link]

-

Comet Assay Protocol. mcgillradiobiology.ca. Available at: [Link]

-

Human induced pluripotent stem cell-cardiomyocytes for cardiotoxicity assessment: a comparative study of arrhythmia-inducing drugs with multi-electrode array analysis. PMC - PubMed Central. Available at: [Link]

-

Human induced pluripotent stem cell-cardiomyocytes for cardiotoxicity assessment: a comparative study of arrhythmia-inducing drugs with multi-electrode array analysis. The Korean Journal of Physiology & Pharmacology. Available at: [Link]

-

The neurotoxicity of psychoactive phenethylamines “2C series” in cultured monoaminergic neuronal cell lines. Okayama University. Available at: [Link]

-

Novel Psychoactive Phenethylamines: Impact on Genetic Material. PMC - NIH. Available at: [Link]

-

Unraveling the In Vitro Toxicity Profile of Psychedelic 2C Phenethylamines and Their N-Benzylphenethylamine (NBOMe) Analogues. PubMed. Available at: [Link]

-

Interpretation of field potentials measured on a multi electrode array in pharmacological toxicity screening on primary and human pluripotent stem cell-derived cardiomyocytes. PMC - NIH. Available at: [Link]

-

The Human Neuroblastoma SH-SY5Y Cell Line as a Model to Assess β-Amyloid Neurotoxicity: A Systematic Review and Meta-Analysis. bioRxiv. Available at: [Link]

-

Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers. Available at: [Link]

-

The Comet Assay: A straight Way to Estimate Geno-Toxicity. 21st Century Pathology. Available at: [Link]

-

Multielectrode Array (MEA) Assay for Profiling Electrophysiological Drug Effects in Human Stem Cell-Derived Cardiomyocytes. ResearchGate. Available at: [Link]

-

(PDF) Unraveling the In Vitro Toxicity Profile of Psychedelic 2C Phenethylamines and Their N-Benzylphenethylamine (NBOMe) Analogues. ResearchGate. Available at: [Link]

-

Comet Assay: A Method to Evaluate Genotoxicity of Nano-Drug Delivery System. PMC - NIH. Available at: [Link]

-

Risk Assessment of Psychotropic Drugs on Mitochondrial Function Using In Vitro Assays. Available at: [Link]

-

Risk Assessment of Psychotropic Drugs on Mitochondrial Function Using In Vitro Assays. Available at: [Link]

-

Distinct In Vitro Differentiation Protocols Differentially Affect Cytotoxicity Induced by Heavy Metals in Human Neuroblastoma SH-SY5Y Cells. PubMed Central. Available at: [Link]

-